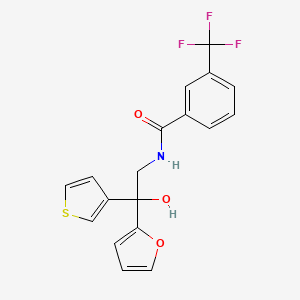
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3NO3S and its molecular weight is 381.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups, including furan, thiophene, and a trifluoromethylbenzamide moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration characterized by:
- Furan and Thiophene Rings : These heterocycles contribute to the compound's reactivity and biological activity.
- Hydroxyl Group : Enhances solubility and may participate in various chemical reactions.
- Trifluoromethyl Group : Known for its influence on lipophilicity and metabolic stability.
Molecular Formula : C18H18F3N2O4S
Molecular Weight : 388.41 g/mol
Research indicates that this compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of various biological processes. The presence of hydroxyl and heteroaromatic groups suggests potential antioxidant properties and the ability to inhibit certain enzyme activities.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The mechanism appears to involve apoptosis induction as evidenced by flow cytometry results showing increased apoptotic cells upon treatment with the compound .
- In vivo Studies : Animal models have shown that treatment with this compound can suppress tumor growth significantly. For instance, in tumor-bearing mice, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls.
| Study Type | Cell Line / Model | IC50 (µM) | Observations |
|---|---|---|---|
| In vitro | MCF7 | 25.72 ± 3.95 | Induction of apoptosis |
| In vivo | Tumor-bearing mice | N/A | Suppressed tumor growth |
Case Studies
- Study on Apoptosis Induction : A study demonstrated that daily doses of the compound led to accelerated apoptosis in MCF cell lines. The flow cytometry analysis highlighted a dose-dependent increase in apoptotic cells, suggesting its potential as an anticancer agent .
- Animal Model Evaluation : Another investigation involved administering the compound to mice with induced tumors. Results indicated significant suppression of tumor growth over a specified treatment period, underscoring its therapeutic potential in oncology.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c19-18(20,21)13-4-1-3-12(9-13)16(23)22-11-17(24,14-6-8-26-10-14)15-5-2-7-25-15/h1-10,24H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUNGVIUGHIDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














